molecular formula C9H14ClNO B3142501 (3-Methoxybenzyl)methylamine hydrochloride CAS No. 5071-92-1

(3-Methoxybenzyl)methylamine hydrochloride

Cat. No.: B3142501
CAS No.: 5071-92-1
M. Wt: 187.66 g/mol
InChI Key: ULXZDEBCLVOAAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methoxybenzyl)methylamine hydrochloride is a benzylamine derivative with the molecular formula C₉H₁₄ClNO. Structurally, it consists of a benzyl group substituted with a methoxy group at the 3-position and a methylamine moiety, which is protonated as a hydrochloride salt. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its methoxy group enhances solubility and modulates electronic properties, influencing reactivity in substitution or coupling reactions .

Properties

IUPAC Name

1-(3-methoxyphenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-10-7-8-4-3-5-9(6-8)11-2;/h3-6,10H,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXZDEBCLVOAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5071-92-1
Record name [(3-methoxyphenyl)methyl](methyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxybenzyl)methylamine hydrochloride typically involves the reductive amination of 3-methoxybenzaldehyde with methylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 0-25°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The purification process typically involves recrystallization or chromatography techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxybenzyl)methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-methoxybenzaldehyde, while reduction could produce 3-methoxybenzylamine .

Scientific Research Applications

(3-Methoxybenzyl)methylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.

    Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and has potential therapeutic applications.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methoxybenzyl)methylamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Butenafine Hydrochloride

  • Molecular Formula : C₂₃H₂₇N·HCl
  • Structural Features : Contains a naphthalene ring and a tert-butylbenzyl group.
  • Mode of Action : Inhibits squalene epoxidase, leading to fungicidal activity against dermatophytes .
  • Key Differences :
    • Larger molecular weight (353.93 g/mol vs. ~195.67 g/mol for the target compound).
    • Broader antifungal applications due to the naphthalene moiety enhancing lipid bilayer penetration .

Table 1: Pharmacological Comparison

Compound Target Enzyme Primary Application
(3-Methoxybenzyl)methylamine HCl N/A (intermediate) Organic synthesis
Butenafine HCl Squalene epoxidase Antifungal agent

3-Chloro-4-methoxybenzylamine Hydrochloride

  • Molecular Formula: C₈H₁₁Cl₂NO
  • Structural Features : Chloro and methoxy substituents at the 3- and 4-positions on the benzyl ring.
  • Applications : Used in synthesizing bioactive molecules; the chloro group increases electrophilicity, favoring nucleophilic aromatic substitution .
  • Key Differences: Higher reactivity in cross-coupling reactions compared to the methoxy-only analog. Potential toxicity differences due to chlorine’s electronegativity .

N-(3-Methoxybenzyl)-1-propanamine Hydrochloride

  • Molecular Formula: C₁₁H₁₈ClNO
  • Structural Features : A propylamine chain attached to the 3-methoxybenzyl group.
  • Applications : Longer alkyl chain improves lipophilicity, enhancing blood-brain barrier penetration in CNS drug candidates .
  • Key Differences: Increased molecular weight and altered solubility profile. Potential for varied metabolic stability compared to shorter-chain analogs .

Table 2: Structural and Physical Properties

Compound Molecular Weight (g/mol) Substituents Water Solubility
(3-Methoxybenzyl)methylamine HCl ~195.67 3-OCH₃, CH₃NH₂·HCl High
3-Chloro-4-methoxybenzylamine HCl 220.54 3-Cl, 4-OCH₃, NH₂·HCl Moderate
N-(3-Methoxybenzyl)-1-propanamine HCl 235.72 3-OCH₃, CH₂CH₂CH₂NH₂·HCl Low (lipophilic)

Functional and Toxicological Comparisons

Antagonism of Clostridial Neurotoxins

  • Methylamine Hydrochloride (parent compound): Inhibits internalization of botulinum and tetanus toxins by trapping them at nerve endings (IC₅₀: 8–10 mM) .

Toxicity Data

  • Methylamine HCl :
    • Oral LD₅₀ (rat): 1600 mg/kg; Irritation risk (RADS) at high concentrations .
  • Benzylamine Derivatives :
    • Generally higher LD₅₀ values due to increased molecular size (e.g., Butenafine HCl has low systemic toxicity due to topical use) .

Biological Activity

(3-Methoxybenzyl)methylamine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chemical Formula : C10H14ClN
  • Molecular Weight : 187.68 g/mol
  • Functional Groups : Methoxy group (-OCH₃) attached to a benzylamine moiety.

These structural characteristics contribute to its unique biological properties, making it a subject of interest in medicinal chemistry.

This compound acts primarily as a ligand for various receptors and enzymes, modulating their activity. Its mechanism involves:

  • Signal Transduction : Interaction with specific receptors can initiate intracellular signaling pathways.
  • Metabolic Regulation : It may influence metabolic pathways, affecting cellular energy balance.
  • Gene Expression Modulation : The compound can alter the expression of genes involved in various biological processes.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antioxidant Properties : The compound exhibits antioxidant activity, which can protect cells from oxidative stress.
  • Neuroprotective Effects : Studies suggest potential neuroprotective benefits, particularly in models of neurodegenerative diseases.
  • Anticancer Activity : Preliminary findings indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
(3-Methoxyphenyl)methylamineMethoxy group on phenylAntioxidant and anticancer properties
(4-Methoxybenzyl)methylamineMethoxy group in para positionAntimicrobial properties
(2-Methoxybenzyl)methylamineMethoxy group in ortho positionNeuroprotective effects

This table illustrates how variations in structure can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Neuroprotection : A study demonstrated that the compound could enhance neuronal survival in models of oxidative stress, suggesting its potential use in treating neurodegenerative conditions .
  • Anticancer Research : In vitro studies revealed that this compound inhibited the growth of various cancer cell lines, indicating its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methoxybenzyl)methylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(3-Methoxybenzyl)methylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.